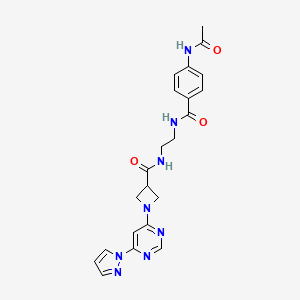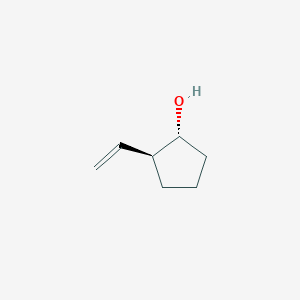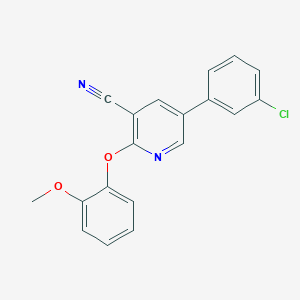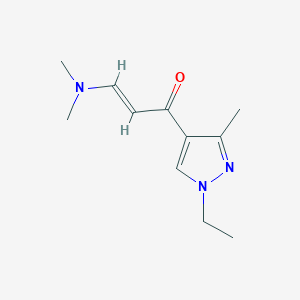
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N8O3 and its molecular weight is 448.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidine derivatives, such as 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide, has shown promise in the development of novel anticancer and anti-inflammatory agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, such as HCT-116, MCF-7, and HepG2, indicating their potential in cancer therapy. The structural modifications in these derivatives contribute to their biological activity, highlighting the importance of chemical synthesis in drug discovery (Rahmouni et al., 2016).
Antimicrobial and Antiviral Properties
Some pyrazolopyrimidine derivatives exhibit antimicrobial and antiviral properties, making them potential candidates for the treatment of infectious diseases. These compounds have been tested against a variety of pathogens, including bacteria, fungi, and viruses, showing efficacy in inhibiting microbial growth. This suggests their utility in developing new antimicrobial agents to combat drug-resistant infections (Bondock et al., 2008).
Enzyme Inhibition
Pyrazolopyrimidine derivatives are also being explored for their ability to inhibit specific enzymes, such as 5-lipoxygenase, which plays a role in inflammatory processes. By inhibiting these enzymes, these compounds can potentially be used to treat inflammatory diseases, providing a new avenue for therapeutic intervention (Rahmouni et al., 2016).
Diagnostic Imaging and Tumor Imaging
Certain pyrazolopyrimidine derivatives, labeled with radioactive isotopes, have been investigated for their application in diagnostic imaging, particularly positron emission tomography (PET) for tumor imaging. These compounds have shown selective uptake in tumor tissues, making them valuable tools for diagnosing and monitoring cancer progression (Xu et al., 2012).
Propriétés
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O3/c1-15(31)28-18-5-3-16(4-6-18)21(32)23-8-9-24-22(33)17-12-29(13-17)19-11-20(26-14-25-19)30-10-2-7-27-30/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,32)(H,24,33)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZQHFWEBVCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)


![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)

